molecular formula C16H19NO4 B8365254 Diethyl 3-cyano-3-phenylpentanedioate

Diethyl 3-cyano-3-phenylpentanedioate

Cat. No.: B8365254
M. Wt: 289.33 g/mol
InChI Key: VFIQYNCJSDGNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-cyano-2-methylpentanedioate (CAS 6975-96-8) is a synthetic ester derivative of pentanedioic acid with a molecular formula of C₁₁H₁₇NO₄ and a molecular weight of 227.25698 g/mol . Its structure features a cyano (-CN) group at the 3-position and a methyl (-CH₃) substituent at the 2-position of the pentanedioate backbone, with ethyl ester groups at both termini. This compound is characterized by its high complexity (calculated complexity score: 335) and moderate hydrophobicity (XlogP: 1.6), making it suitable for applications in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

diethyl 3-cyano-3-phenylpentanedioate

InChI

InChI=1S/C16H19NO4/c1-3-20-14(18)10-16(12-17,11-15(19)21-4-2)13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3

InChI Key

VFIQYNCJSDGNGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C#N)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Diethyl 3-Cyano-2-methylpentanedioate and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Ester Groups Key Applications/Properties
Diethyl 3-cyano-2-methylpentanedioate 6975-96-8 C₁₁H₁₇NO₄ 227.25698 3-cyano, 2-methyl Diethyl Organic synthesis intermediates
Dimethyl 3-hydroxypentanedioate 7250-55-7 C₇H₁₂O₅ 176.17 (calculated) 3-hydroxy Dimethyl Pharmaceuticals, agrochemicals
Dimethyl 3-(cyanomethylidene)pentanedioate 142509-31-7 C₉H₁₁NO₄ 197.19 (calculated) 3-cyanomethylidene (conjugated) Dimethyl Reactive intermediates
Diethyl succinate 123-25-1 C₈H₁₄O₄ 174.19 None (butanedioate backbone) Diethyl Flavoring agent (FEMA 2377)

Ester Group Influence on Physical Properties

  • Diethyl vs. Dimethyl Esters: Diethyl esters (e.g., C₁₁H₁₇NO₄, C₈H₁₄O₄) generally exhibit higher molecular weights and lower solubility in water compared to dimethyl analogs (e.g., C₇H₁₂O₅, C₉H₁₁NO₄). Dimethyl esters may volatilize more readily due to smaller alkyl chains.
  • Storage Stability: Diethyl succinate requires storage in sealed containers away from light and heat to prevent degradation , while reactive compounds like dimethyl 3-(cyanomethylidene)pentanedioate may need inert atmospheres to avoid unwanted polymerization .

Performance in Industrial Contexts

  • Pharmaceuticals: Dimethyl 3-hydroxypentanedioate’s hydroxyl group supports drug solubility and bioavailability, whereas diethyl 3-cyano-2-methylpentanedioate’s cyano group could aid in synthesizing nitrile-containing APIs .
  • Agrochemicals: The methyl and cyano substituents in diethyl 3-cyano-2-methylpentanedioate may enhance pesticidal activity by interacting with biological targets, similar to cyanoacrylate-based insecticides.

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